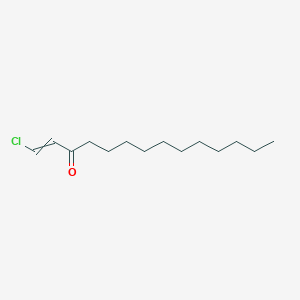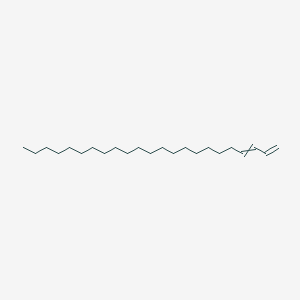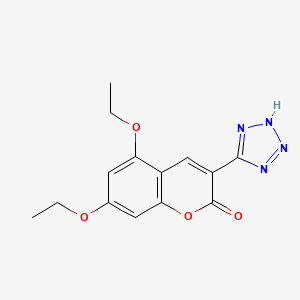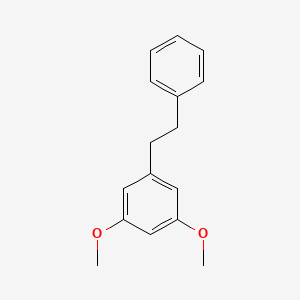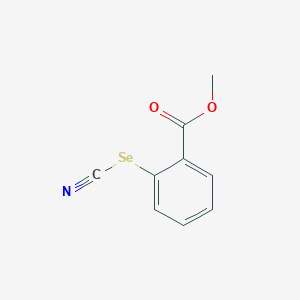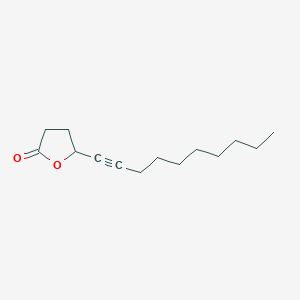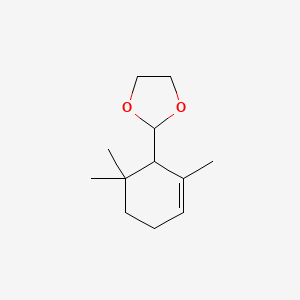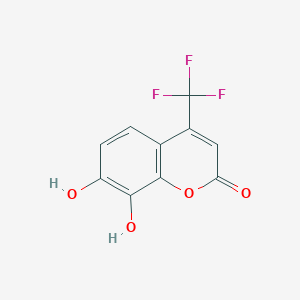
7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been widely studied for their potential therapeutic properties. The addition of hydroxyl and trifluoromethyl groups to the coumarin structure enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pechmann condensation process to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases and cancer.
Industry: Used in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Neuroprotective Effects: It can enhance neurogenesis and protect neurons from damage by modulating signaling pathways such as the VEGF pathway.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-methylcoumarin: Similar structure but lacks the trifluoromethyl group.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with different substituents.
Uniqueness
The presence of the trifluoromethyl group in 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its analogs.
Properties
CAS No. |
78277-31-3 |
|---|---|
Molecular Formula |
C10H5F3O4 |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
7,8-dihydroxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-3-7(15)17-9-4(5)1-2-6(14)8(9)16/h1-3,14,16H |
InChI Key |
YDBXCGFHWVEVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


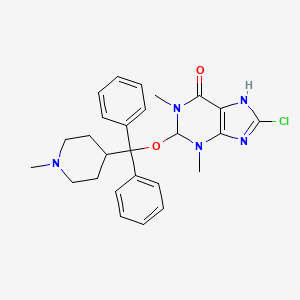
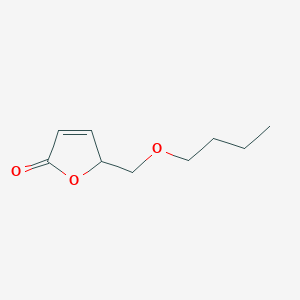
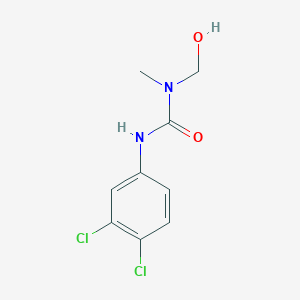
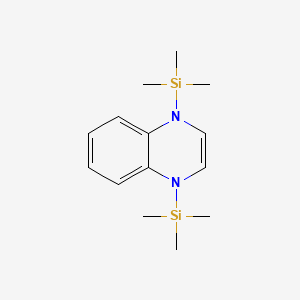
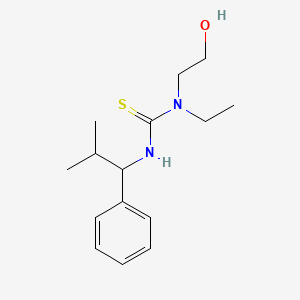
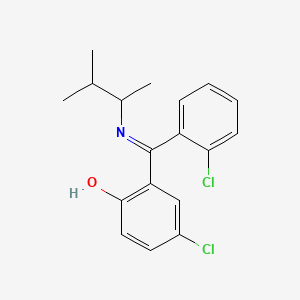
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
